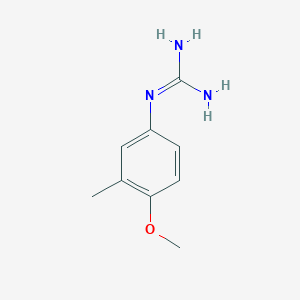
1-(4-Methoxy-3-methylphenyl)guanidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Methoxy-3-methylphenyl)guanidine is a chemical compound characterized by its molecular structure, which includes a guanidine group attached to a 4-methoxy-3-methylphenyl moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-(4-Methoxy-3-methylphenyl)guanidine can be synthesized through several synthetic routes. One common method involves the reaction of 4-methoxy-3-methylphenylamine with cyanamide under specific conditions, such as elevated temperatures and the presence of a catalyst.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The process typically includes the use of reactors capable of handling high temperatures and pressures, along with purification steps to isolate the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(4-Methoxy-3-methylphenyl)guanidine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like halides or alkylating agents.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids or ketones, while reduction can produce amines or alcohols.
Applications De Recherche Scientifique
1-(4-Methoxy-3-methylphenyl)guanidine has several scientific research applications, including:
Chemistry: It can be used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound may be employed in biological studies to investigate its effects on cellular processes and enzyme activities.
Medicine: Potential medicinal applications include its use as a precursor for pharmaceuticals or as a therapeutic agent in drug development.
Industry: It can be utilized in the production of materials, such as polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism by which 1-(4-Methoxy-3-methylphenyl)guanidine exerts its effects involves its interaction with specific molecular targets and pathways. The guanidine group, in particular, can form hydrogen bonds and interact with enzymes or receptors, influencing biological processes.
Comparaison Avec Des Composés Similaires
1-(4-Methoxy-3-methylphenyl)guanidine can be compared with other similar compounds, such as:
1-(4-Methoxy-3-methylphenyl)hydrazine: Both compounds share the 4-methoxy-3-methylphenyl group but differ in their functional groups.
1-(4-Methoxyphenyl)guanidine: This compound has a similar guanidine group but lacks the methyl group at the 3-position.
Uniqueness: The presence of the methyl group at the 3-position in this compound contributes to its unique chemical and biological properties, distinguishing it from similar compounds.
Propriétés
Formule moléculaire |
C9H13N3O |
|---|---|
Poids moléculaire |
179.22 g/mol |
Nom IUPAC |
2-(4-methoxy-3-methylphenyl)guanidine |
InChI |
InChI=1S/C9H13N3O/c1-6-5-7(12-9(10)11)3-4-8(6)13-2/h3-5H,1-2H3,(H4,10,11,12) |
Clé InChI |
YCCABNVKAUHJLG-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC(=C1)N=C(N)N)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-Ethylcyclopentyl 6-Hydroxy-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylate](/img/structure/B15334352.png)
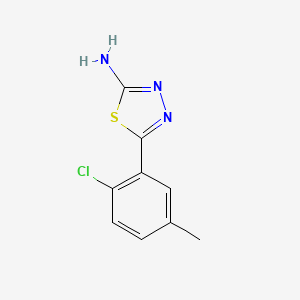
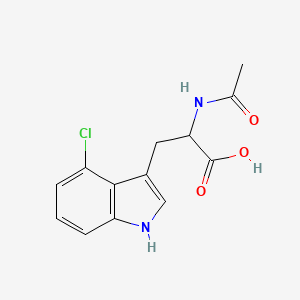
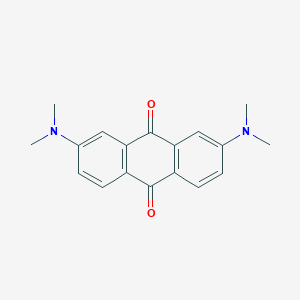
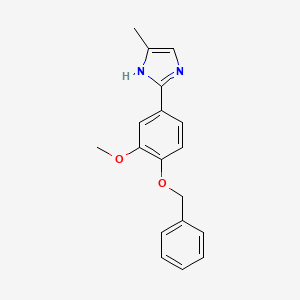
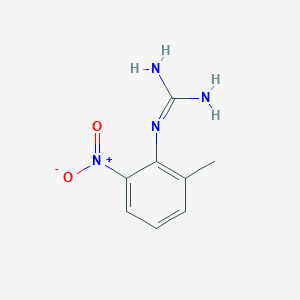
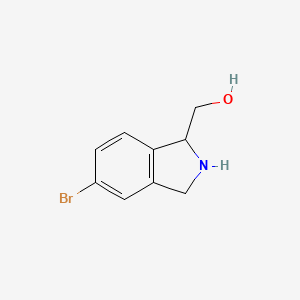

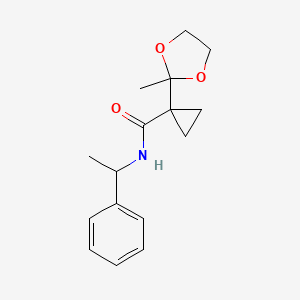
![Methyl (R)-5-Boc-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole-4-carboxylate](/img/structure/B15334393.png)
![7-Methoxyimidazo[1,2-b]pyridazine](/img/structure/B15334396.png)
![2-[4-(Benzyloxy)-3-methoxyphenyl]-5-hydroxy-7-methoxy-4H-chromen-4-one](/img/structure/B15334400.png)
![3-(3-Aminophenyl)-5-morpholino-7H-thieno[3,2-b]pyran-7-one](/img/structure/B15334405.png)
